Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoatehcl
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Overview
Description
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is a chemical compound with the molecular formula
C13H19NO2Cl
. - It belongs to the class of organic compounds known as esters, specifically carboxylic acid esters.
- The compound contains an amino group (NH2) and an ester functional group (RCOOR’) attached to the same carbon atom.
- The chiral center in the molecule gives rise to the (S)-configuration.
- It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes: The synthesis of Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride involves the reaction of 2,5-dimethylphenyl methyl carbinol with an appropriate acid chloride (e.g., propanoyl chloride) in the presence of a base (such as pyridine or triethylamine).
Reaction Conditions: The reaction typically occurs at room temperature or slightly elevated temperatures.
Industrial Production: Industrial-scale production methods may involve continuous flow processes or batch reactions in specialized reactors.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: The major product is Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity (e.g., enzyme inhibition, receptor binding).
Medicine: May have applications in drug design or as a precursor for pharmaceuticals.
Industry: Used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, disrupting its function.
- Further research is needed to elucidate specific molecular targets and pathways.
Comparison with Similar Compounds
- Methyl(S)-3-amino-3-(2,5-dimethylphenyl)propanoate hydrochloride is unique due to its chiral configuration and specific substitution pattern.
- Similar compounds include other esters, but none with precisely the same structure.
Remember that this compound’s properties and applications are continually explored through scientific research, and new findings may emerge
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,5-dimethylphenyl)propanoate |
InChI |
InChI=1S/C12H17NO2/c1-8-4-5-9(2)10(6-8)11(13)7-12(14)15-3/h4-6,11H,7,13H2,1-3H3/t11-/m0/s1 |
InChI Key |
PRYDUQOWDCPBKV-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@H](CC(=O)OC)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(CC(=O)OC)N |
Origin of Product |
United States |
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